1,4-Di-tert-butylbenzene

Catalog No.
S601757
CAS No.
1012-72-2
M.F
C14H22
M. Wt
190.32 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di-tert-butylbenzene

CAS Number

1012-72-2

Product Name

1,4-Di-tert-butylbenzene

IUPAC Name

1,4-ditert-butylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3

InChI Key

OOWNNCMFKFBNOF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

Synonyms

1,4-di-tert-butylbenzene, para-di-tert-butylbenzene

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

Crystallization Studies:

1,4-Di-tert-butylbenzene (DTBB) is used as a model compound in scientific research to study the process of crystallization. Due to its well-defined structure and symmetrical nature, DTBB crystals exhibit various habits (shapes) depending on the solvent and crystallization conditions used. Researchers can study the factors influencing crystal habit by observing DTBB crystallization under different controlled environments. This information helps in understanding and predicting the crystallization behavior of other molecules, which is crucial in various fields, including drug discovery and materials science.Source: American Chemical Society (.pdf) "Crystallization of 1,4-Di-tert-butylbenzene from Solution": )

Other Applications:

While DTBB is primarily used in crystallization studies, it also finds application in other areas of scientific research, such as:

  • Solvent: Due to its non-polar nature, DTBB can be used as a solvent for various organic compounds.
  • Intermediate in organic synthesis: DTBB can serve as a starting material for the synthesis of other complex organic molecules.
Origin and Significance

DTBB is not naturally occurring. It's synthesized from readily available starting materials like p-xylene and tert-butyl chloride [].

DTBB holds significance in crystallography research due to its well-defined crystal structure and ease of crystallization from various solvents [, ]. This allows scientists to study the effect of different solvents and crystallization conditions on crystal habit (shape and morphology) [].

Molecular Structure Analysis:

DTBB possesses a benzene ring core structure with two bulky tert-butyl groups (C(CH3)3) attached at the 1 and 4 positions (para positions) []. The steric hindrance caused by these bulky groups affects the molecule's overall shape and reactivity.

Key Features:

  • Aromatic benzene ring with delocalized electrons.
  • Two electron-donating tert-butyl groups.
  • Relatively non-polar due to the bulky substituents.

Notable Aspects:

  • The tert-butyl groups create a steric effect, hindering interactions with other molecules.
  • The delocalized electrons in the benzene ring contribute to its stability and unique chemical properties.

Chemical Reactions Analysis

Synthesis

C6H4(CH3)2 + 2(CH3)3CCl + AlCl3 -> C6H4[C(CH3)3]2 + 2HCl + AlCl3 (spent) []

Other Relevant Reactions

Due to its aromatic nature, DTBB can undergo electrophilic aromatic substitution reactions, but the bulky tert-butyl groups deactivate the ring, making it less reactive compared to unsubstituted benzene [].

Limited data exists on specific decomposition reactions of DTBB.


Physical And Chemical Properties Analysis

  • Melting Point: 75-79°C
  • Boiling Point: 236°C
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, benzene, and carbon tetrachloride []
  • Density: 0.985 g/cm³
  • Stability: Stable under normal temperatures and pressures []
Not Applicable

DTBB doesn't possess a specific biological function or interact with biological systems in a well-defined way.

  • Flammability: Expected to be flammable based on its hydrocarbon structure. Specific flash point data not readily available.
  • Toxicity: Limited data exists on the specific toxicity of DTBB. However, as with most organic solvents, it's advisable to handle it with care, avoid inhalation and ingestion, and wear appropriate personal protective equipment (PPE).

XLogP3

5.3

Boiling Point

238.0 °C

Melting Point

79.5 °C

UNII

55PTX4KH71

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1012-72-2

Wikipedia

1,4-di-tert-butylbenzene

General Manufacturing Information

Benzene, 1,4-bis(1,1-dimethylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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